3-Chloro-5-(chloromethyl)benzonitrile

Description

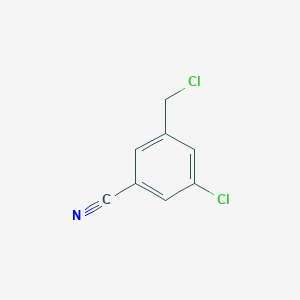

3-Chloro-5-(chloromethyl)benzonitrile (molecular formula: C₈H₅Cl₂N) is a chlorinated aromatic compound featuring a benzonitrile core substituted with a chloro group at the 3-position and a chloromethyl group at the 5-position. This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and specialty chemical synthesis. Its reactive chloromethyl group enables nucleophilic substitutions, while the electron-withdrawing nitrile group stabilizes the aromatic ring, influencing both reactivity and stability .

Properties

Molecular Formula |

C8H5Cl2N |

|---|---|

Molecular Weight |

186.03 g/mol |

IUPAC Name |

3-chloro-5-(chloromethyl)benzonitrile |

InChI |

InChI=1S/C8H5Cl2N/c9-4-6-1-7(5-11)3-8(10)2-6/h1-3H,4H2 |

InChI Key |

LDWHVGFJIZPZDC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1C#N)Cl)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(chloromethyl)benzonitrile typically involves the chlorination of 3-chlorobenzonitrile. One common method is the reaction of 3-chlorobenzonitrile with formaldehyde and hydrochloric acid, which introduces the chloromethyl group at the 5th position of the benzene ring . The reaction is usually carried out under acidic conditions and may require a catalyst to enhance the reaction rate.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(chloromethyl)benzonitrile can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles, such as amines or thiols, to form corresponding derivatives.

Oxidation: The compound can be oxidized to form 3-chloro-5-(chloromethyl)benzoic acid.

Reduction: Reduction of the nitrile group can yield 3-chloro-5-(chloromethyl)benzylamine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Major Products Formed

Nucleophilic Substitution: Derivatives like 3-chloro-5-(azidomethyl)benzonitrile.

Oxidation: 3-Chloro-5-(chloromethyl)benzoic acid.

Reduction: 3-Chloro-5-(chloromethyl)benzylamine.

Scientific Research Applications

3-Chloro-5-(chloromethyl)benzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is used in the development of drugs, particularly those targeting specific receptors or enzymes.

Material Science: It is used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(chloromethyl)benzonitrile depends on its application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form desired products. In pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the specific application and the nature of the target .

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound : 3-(Bromomethyl)-5-chlorobenzonitrile (CAS 1021871-36-2)

- Molecular Formula : C₈H₅BrClN

- Key Differences: Replacing the chloromethyl (-CH₂Cl) group with bromomethyl (-CH₂Br) enhances leaving-group ability, making this analog more reactive in nucleophilic aromatic substitutions (SNAr) and cross-coupling reactions.

Application : Preferred in pharmaceutical synthesis where faster reaction kinetics are required.

Heterocyclic Modifications

Compound : 3-[3-(Chloromethyl)-1,2,4-oxadiazol-5-yl]benzonitrile (CAS 657423-53-5)

- Molecular Formula : C₁₀H₆ClN₃O

- Key Differences : The oxadiazole ring introduces π-π stacking and hydrogen-bonding capabilities, enhancing interactions with biological targets. This modification is advantageous in drug design, particularly for kinase inhibitors or antimicrobial agents, compared to the simpler chloromethyl group in the target compound .

Application : Used in medicinal chemistry for optimizing pharmacokinetic properties.

Boronate Ester Derivatives

Compound : 3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile (CAS 1212021-11-8)

- Molecular Formula: C₁₃H₁₅BClNO₂

- Key Differences : The boronate ester group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the target compound. This makes it valuable for constructing biaryl structures in organic synthesis .

Application : Critical in synthesizing complex molecules for materials science and pharmaceuticals.

Nitro- and Fluoro-Substituted Analogs

Compound : 3-Chloro-5-[(2-fluoro-3-methyl-6-nitrophenyl)oxy]benzonitrile (CAS 1093260-75-3)

- Molecular Formula : C₁₄H₈ClFN₂O₃

- Key Differences: The nitro (-NO₂) and fluoro (-F) groups are strong electron-withdrawing substituents, increasing the compound’s acidity and electrophilicity. This enhances reactivity in electrophilic aromatic substitution but may reduce stability under reducing conditions .

Application: Potential use in explosives or herbicides due to nitro group reactivity.

Hydroxy-Substituted Derivatives

Compound: 3-Chloro-5-(3-hydroxy-5-methylphenoxy)benzonitrile (CAS 18802-67-0)

- Molecular Formula: C₁₄H₁₀ClNO₂

- Key Differences: The hydroxyl (-OH) group improves solubility in polar solvents (e.g., water, ethanol) via hydrogen bonding. This property is advantageous in formulations requiring high bioavailability .

Application : Suitable for aqueous-based agrochemical formulations.

Trifluoromethyl-Containing Analogs

Compound : 5-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile

- Molecular Formula : C₂₀H₁₂ClF₅N₄O₂

- Key Differences: The trifluoromethyl (-CF₃) group increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration. This makes such analogs superior in CNS-targeting drug candidates compared to the non-fluorinated target compound .

Application : Promising in antifungal and antiviral drug development.

Data Tables

Table 1: Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Reactivity Highlights |

|---|---|---|---|---|

| 3-Chloro-5-(chloromethyl)benzonitrile | 186.04 | 361 (predicted) | Low in water | Moderate SNAr reactivity |

| 3-(Bromomethyl)-5-chlorobenzonitrile | 230.49 | 385 (predicted) | Low in water | High SNAr reactivity |

| 3-Chloro-5-(boronate ester)benzonitrile | 263.53 | 361 (predicted) | Soluble in THF | Suzuki coupling capability |

| 3-Chloro-5-(hydroxyphenoxy)benzonitrile | 259.69 | >300 | Moderate in ethanol | Hydrogen-bond donor |

Research Findings and Trends

- Pharmaceutical Demand : High-purity (>99%) this compound is critical for synthesizing NNRTIs like Doravirine, where impurities can compromise efficacy .

- Agrochemical Trends : Fluorinated analogs dominate due to resistance management and environmental persistence, though chlorinated variants remain cost-effective for broad-spectrum herbicides .

- Synthetic Innovations: Recent patents highlight methods to introduce pyridazine and pyrimidine rings via nucleophilic substitutions, expanding bioactivity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.